![molecular formula C12H19NO2S2 B2863946 Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate CAS No. 1955523-62-2](/img/structure/B2863946.png)
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate
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Description
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is a chemical compound with the CAS Number: 1955523-62-2 . It has a molecular weight of 273.42 and its IUPAC name is tert-butyl 2-cyano-3,3-bis(ethylthio)acrylate . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is 1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is an oil that is stored at room temperature . Its molecular weight is 273.42 .Scientific Research Applications
Catalytic Asymmetric Synthesis
Compounds containing tert-butyl groups and related functionalities have been utilized in the development of chiral catalysts for asymmetric synthesis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This demonstrates their utility in the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such structures in enhancing the selectivity and efficiency of catalytic reactions (Imamoto et al., 2012).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, which share the tert-butyl moiety, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the preparation of a wide range of highly enantioenriched amines, demonstrating the significance of tert-butyl-based compounds in facilitating nucleophilic additions that lead to the synthesis of complex organic molecules with high stereocontrol (Ellman et al., 2002).
Catalytic Conjugate Additions
The utility of tert-butyl esters in catalytic processes is also exemplified by the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This reaction provides a general route to enantioenriched tert-butyl 3,3-diarylpropanoates, showcasing the role of tert-butyl esters in facilitating conjugate additions that yield products with significant synthetic value (Paquin et al., 2005).
Asymmetric Oxidation
The catalytic asymmetric oxidation of tert-butyl disulfide to tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines is another critical application. This process, which utilizes tert-butyl disulfide, a compound with tert-butyl groups, underlines the importance of such structures in oxidative transformations that lead to chiral molecules (Cogan et al., 1998).
properties
IUPAC Name |
tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIPZTXCYCMJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=C(C#N)C(=O)OC(C)(C)C)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate |
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